2-Chloro-5-fluoro-1,3-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJOCJGXPDHQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471604 | |
| Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14994-16-2 | |
| Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 2-Chloro-5-fluoro-1,3-dimethylbenzene is expected to exhibit distinct signals corresponding to the aromatic and methyl protons. The two methyl groups (at positions 1 and 3) are chemically non-equivalent due to the unsymmetrical substitution pattern of the benzene (B151609) ring. Therefore, two separate singlets are anticipated for these methyl groups.
The aromatic region would display signals for the two remaining protons on the benzene ring. The proton at position 4 is expected to be a triplet due to coupling with the adjacent fluorine atom and the proton at position 6. The proton at position 6 would likely appear as a doublet of doublets, coupling to both the proton at position 4 and the fluorine atom at position 5. The exact chemical shifts and coupling constants are influenced by the electronic effects of the chloro and fluoro substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This table is predictive and not based on reported experimental data)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
|---|---|---|---|
| CH₃ (at C1) | ~2.3 | s | - |
| CH₃ (at C3) | ~2.4 | s | - |
| H (at C4) | ~6.9 - 7.2 | t | JH-F ≈ 7-9 Hz, JH-H ≈ 2-3 Hz |
Carbon-13 NMR (¹³C NMR) Spectroscopic Fingerprinting
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to fluorine (C5) will exhibit a large coupling constant (¹JC-F), resulting in a doublet. The carbons adjacent to the fluorine-substituted carbon (C4 and C6) will show smaller C-F coupling constants (²JC-F). Similarly, the carbon attached to chlorine (C2) will have its chemical shift influenced by the halogen's electronegativity. The methyl carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This table is predictive and not based on reported experimental data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (JC-F) in Hz |
|---|---|---|
| C1 | ~135-140 | - |
| C2 | ~130-135 | - |
| C3 | ~138-142 | - |
| C4 | ~115-120 | ~20-25 (²J) |
| C5 | ~155-160 | ~240-250 (¹J) |
| C6 | ~125-130 | ~5-10 (³J) |
| CH₃ (at C1) | ~15-20 | - |
Fluorine-19 NMR (¹⁹F NMR) for Halogen Position and Electronic Effects
¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing electron-donating methyl groups and an electron-withdrawing chloro group. The signal will likely be a multiplet due to coupling with the adjacent aromatic protons (at C4 and C6). The magnitude of these coupling constants can provide further structural confirmation. acs.orgthermofisher.com
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, C-C stretching vibrations within the benzene ring, and C-H bending vibrations of the methyl groups. Additionally, specific vibrations corresponding to the C-Cl and C-F bonds will be present in the fingerprint region of the spectrum. The positions of these bands can be influenced by the substitution pattern on the aromatic ring.
Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive and not based on reported experimental data)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Bend (CH₃) | 1375 - 1450 |
| C-F Stretch | 1200 - 1250 |
| C-Cl Stretch | 700 - 800 |
Raman Spectroscopy for Molecular Vibrations and Symmetry
Key expected vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C-C stretching within the benzene ring: Expected to produce a group of bands between 1400 and 1650 cm⁻¹.
Methyl group (CH₃) vibrations: Symmetric and asymmetric stretching and bending modes would appear.
C-Cl stretching: A strong band is anticipated in the lower frequency region, typically between 600 and 800 cm⁻¹.
C-F stretching: A characteristic strong band is expected in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While experimental high-resolution mass spectrometry (HRMS) data for this compound is not published, its exact mass can be calculated based on its molecular formula, C₈H₈ClF. The calculated monoisotopic mass is 158.0298561 Da. guidechem.com HRMS would be the definitive technique to confirm this exact mass experimentally, providing unequivocal evidence for the elemental composition of the molecule.
Table 1: Calculated Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₈H₈ClF |
| Monoisotopic Mass | 158.0298561 Da |
Electrospray Ionization Mass Spectrometry (ESI-MS)
There is no available experimental data for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique typically used for polar and high molecular weight compounds. Given the non-polar nature of this compound, it is not the ideal candidate for ESI-MS analysis, which may explain the absence of such data in the literature. Techniques like electron ionization (EI) or atmospheric pressure chemical ionization (APCI) would be more suitable for this type of molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Specific Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is not available in the referenced literature. However, GC-MS is a standard and highly effective method for the analysis of volatile and semi-volatile organic compounds such as this. In a hypothetical GC-MS analysis, the gas chromatogram would provide the retention time of the compound, which is indicative of its purity. A single, sharp peak would suggest a high degree of purity. The mass spectrometer would then provide a fragmentation pattern upon electron ionization. The expected fragmentation would likely involve the loss of a chlorine atom, a methyl group, or other characteristic fragments that would aid in the structural confirmation of the molecule.
X-ray Diffraction (XRD)
Analysis of Crystal Packing and Intermolecular Interactions
While a specific, publicly available crystal structure determination for this compound has not been identified in comprehensive searches of structural databases, a detailed analysis of its likely crystal packing and intermolecular interactions can be inferred from the known behavior of related halogenated and methylated benzene derivatives. The solid-state architecture of this compound would be dictated by a combination of weak non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen and hydrogen bonds.
The presence of chlorine, fluorine, and methyl groups on the benzene ring introduces a complex interplay of forces. The electronegative halogen atoms (Cl and F) and the electropositive hydrogen atoms of the methyl groups and the aromatic ring create a molecular surface with distinct regions of positive and negative electrostatic potential. These features are expected to drive the formation of specific, directional intermolecular contacts.
Key potential intermolecular interactions for this compound in the solid state include:
C—H···F and C—H···Cl Interactions: Weak hydrogen bonds involving the aromatic and methyl C—H donors and the halogen acceptors are highly probable. C—H···F interactions, in particular, are a subject of significant study, and while individually weak, they can collectively play a significant role in directing crystal packing.
Halogen···Halogen Interactions (Cl···F, Cl···Cl, F···F): Interactions between halogen atoms are a recognized feature in the crystal engineering of organohalogen compounds. These can be categorized based on their geometry and can be either attractive or repulsive, significantly influencing the packing motif.
π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions. Given the substitution pattern, these would likely be offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion, rather than a direct face-to-face overlap.
C—H···π Interactions: The hydrogen atoms of the methyl groups can interact with the electron-rich π-system of the benzene ring of an adjacent molecule, further stabilizing the crystal lattice.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance in Crystal Packing |
|---|---|---|---|
| Weak Hydrogen Bond | C—H (Aromatic, Methyl) | F, Cl | High |
| Halogen Bond | Cl | F, Cl | Moderate |
| π–π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | High |
| C—H···π Interaction | C—H (Methyl) | Benzene Ring (π-system) | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower-energy molecular orbitals (typically π orbitals in aromatic systems) to higher-energy unoccupied orbitals (π* orbitals).
The chromophore in this molecule is the substituted benzene ring. The electronic spectrum of benzene itself is characterized by three main absorption bands: an intense E1 band around 184 nm, a second intense E2 band near 204 nm, and a much weaker, vibronically structured B band (the benzenoid band) between 230 and 270 nm. These transitions are formally designated as π → π* transitions.
Substitution on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the absorption intensity. Halogen and alkyl groups are considered auxochromes—substituents that modify the absorption characteristics of the chromophore.
Bathochromic Shift (Red Shift): Both chloro and fluoro substituents, as well as the methyl groups, are expected to cause a bathochromic shift in the B-band of the benzene ring. This shift to longer wavelengths occurs because the substituents, particularly the halogens with their lone pairs of electrons, can engage in resonance with the benzene ring, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap.
Hyperchromic Effect: An increase in the intensity of the absorption bands is also anticipated. The substitution lowers the symmetry of the benzene ring, making some formally "forbidden" transitions more allowed, which increases their probability and thus the molar absorptivity (ε).
| Compound | Absorption Band | λmax (nm) | Solvent |
|---|---|---|---|
| Benzene | E2-band | 204 | Hexane |
| Benzene | B-band | 256 | Hexane |
| Chlorobenzene | B-band | 265 | Ethanol |
| Fluorobenzene | B-band | 254 | Vapor |
Note: The λmax values can vary slightly depending on the solvent used.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) could provide more precise predictions of the electronic transition energies and corresponding absorption wavelengths for this compound. Such computational studies are invaluable in the absence of experimental spectra for confirming the effects of polysubstitution on the electronic structure of the benzene chromophore. rajpub.comresearchgate.net
Structure Reactivity and Structure Property Relationship Studies Qsar/qspr
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a correlation between the structural attributes of a molecule and its biological activity nih.govnih.gov. The underlying principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular structures researchgate.net.
The development of a QSAR model is a systematic process that involves several key steps libretexts.org. For a compound class that includes 2-Chloro-5-fluoro-1,3-dimethylbenzene, such as halogenated benzenes or xylenes (B1142099), the process would begin with a dataset of structurally similar molecules with experimentally determined biological activities nih.govnih.gov. For instance, studies on the toxicity of halogenated benzenes to organisms like Vibrio fischeri or their hepatotoxicity in rat and human hepatocytes provide valuable data for building such models nih.govnih.gov.
The goal is to create a statistically robust model that can accurately predict the activity of new compounds within the same chemical class nih.gov. Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods analyze the steric and electrostatic fields surrounding the aligned molecules to explain and predict their biological activities nih.govnih.gov. For example, a 3D-QSAR study on substituted benzenes identified that hydrophobic, electrostatic, and hydrogen-bonding interactions are crucial for their toxic effects nih.gov.
Molecular descriptors are numerical values that characterize the properties of a molecule. The selection of appropriate descriptors is a critical step in building a predictive QSAR model drugdesign.org. Descriptors can be broadly categorized as follows:
Steric Descriptors : These relate to the size and shape of the molecule. Molar refractivity and the solvent-accessible surface area have been identified as important parameters in predicting the toxicity of halogenated benzenes nih.gov.
Electronic Descriptors : These describe the electronic properties of the molecule. Key electronic descriptors for halogenated aromatic compounds include hydrophobicity (logP), the energy of the highest occupied molecular orbital (EHOMO), and the dipole moment nih.gov. EHOMO relates to the molecule's susceptibility to oxidation, a key step in the metabolic activation and toxicity of halobenzenes nih.gov. Quantum theory-based descriptors, such as the energies of frontier orbitals, have also been used to model the activity of benzene (B151609) derivatives nih.gov.
Thermodynamic Descriptors : These pertain to the energy of the molecule and its interactions. While not as commonly cited in the initial broad searches, they can include parameters like heat of formation and Gibbs free energy.
Topological Descriptors : These are derived from the 2D representation of the molecule and describe its connectivity. Indices such as the Randic connectivity index have been used in developing QSAR models for substituted benzene derivatives semanticscholar.org.
A summary of common molecular descriptors is presented in the table below.
| Descriptor Category | Examples | Description |
| Steric | Molar Refractivity, Molecular Volume, Solvent-Accessible Surface Area | Quantify the size and shape of the molecule, which influences how it fits into a biological receptor site nih.govnih.gov. |
| Electronic | Hydrophobicity (logP), Dipole Moment, EHOMO (Energy of Highest Occupied Molecular Orbital), ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Atomic Charges | Describe the distribution of electrons in a molecule, affecting its reactivity and interactions with biological targets. Hydrophobicity is crucial for absorption and distribution nih.govyoutube.com. EHOMO and ELUMO are related to the molecule's reactivity as a nucleophile or electrophile nih.govucsb.edu. |
| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relate to the stability and energy of the molecule, influencing reaction equilibria and kinetics. |
| Topological | Randic Connectivity Index, Balaban Index | Numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching in the molecule's carbon skeleton semanticscholar.org. |
For a QSAR model to be considered reliable and predictive, it must undergo rigorous statistical validation researchgate.netnih.gov. Key statistical metrics are used to assess the model's performance:
R² (Coefficient of Determination) : This metric indicates the goodness-of-fit of the model to the training data. Values closer to 1.0 suggest a stronger correlation between the descriptors and the biological activity. However, a high R² alone is not sufficient to guarantee a model's predictive power nih.gov.
Q² (Cross-Validated R²) : Typically calculated using a leave-one-out (LOO) or leave-many-out (LMO) cross-validation procedure, Q² measures the internal predictive ability of the model researchgate.net. It assesses how well the model predicts the activity of compounds that were temporarily removed from the training set. A high Q² value (often > 0.5) is considered an indicator of a robust model researchgate.net.
R²pred (Predictive R²) : This is arguably the most important validation metric. It evaluates the model's ability to predict the activities of an external test set of compounds that were not used in the model's development nih.gov. A high R²pred value demonstrates the model's generalizability to new chemical entities.
The table below summarizes these key validation parameters.
| Parameter | Description | Significance |
| R² | The coefficient of determination, which measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s) nih.gov. | Indicates how well the model fits the training data. A value close to 1 suggests a good fit. |
| Q² | The cross-validated correlation coefficient, which assesses the model's internal predictive capability through procedures like leave-one-out (LOO) cross-validation researchgate.net. | A high Q² (>0.5) suggests the model is robust and not overfitted to the training data. It is a measure of internal predictivity researchgate.net. |
| R²pred | The predictive R² for an external test set, which measures the model's ability to predict the activity of new, previously unseen compounds nih.gov. | Considered the most stringent test of a model's predictive power. It demonstrates the model's utility for making real-world predictions. |
A crucial aspect of QSAR modeling is defining its Applicability Domain (AD) nih.govreadthedocs.iomdpi.com. The AD is the region of chemical space, defined by the descriptors and the modeled response, for which the model is considered to provide reliable predictions readthedocs.ionih.gov. Predictions for compounds that fall outside the AD are considered extrapolations and are likely to be unreliable mdpi.com.
The Organization for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, which include the necessity of a defined AD readthedocs.ionih.gov. Various methods exist to define the AD, including:
Descriptor Range-based methods : This simple approach defines the AD as a hyper-rectangle (bounding box) based on the minimum and maximum values of each descriptor in the training set mdpi.com.
Distance-based methods : These methods assess the similarity of a new compound to the training set compounds, often using Euclidean or Tanimoto distance in the descriptor space readthedocs.iovariational.ai. A prediction is considered reliable only if the new compound is within a certain distance threshold of the training compounds.
Defining the AD is essential for the responsible and effective use of QSAR models in regulatory decision-making and chemical risk assessment nih.gov.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is analogous to QSAR, but it correlates molecular structure with physicochemical properties rather than biological activity libretexts.orgbiointerfaceresearch.com. These properties are fundamental to understanding a chemical's environmental fate and behavior.
For halogenated aromatic hydrocarbons like this compound, QSPR models can predict a wide range of important physicochemical properties. Studies have successfully established linear relationships between structural descriptors and properties such as vapor pressure, n-octanol/water partition coefficient (log Kow), and aqueous solubility for classes like halogenated anisoles nih.gov.
The descriptors used in these QSPR models are often derived from quantum chemical calculations and can include quantities related to the molecule's electrostatic potential and molecular volume nih.gov. For example, a study on polycyclic aromatic hydrocarbons used topological indices to predict properties like boiling point and partition coefficients biointerfaceresearch.com. Such models are valuable for estimating the properties of compounds for which experimental data is unavailable, aiding in environmental modeling and chemical engineering applications nih.govdlr.de.
Correlation of Substituent Effects with Reactivity Profiles in this compound
The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) is profoundly influenced by the nature of the substituents it carries. In the case of this compound, the reactivity and the regioselectivity of substitution are determined by the interplay of the electronic and steric effects of four substituents: two methyl groups, a chlorine atom, and a fluorine atom. Understanding this interplay is crucial for predicting the molecule's behavior in chemical reactions.
Substituent effects are broadly categorized into two types: inductive effects and resonance effects. The inductive effect is the transmission of charge through sigma bonds, largely governed by the electronegativity of the atoms, while the resonance effect involves the delocalization of pi-electrons through the aromatic system. libretexts.orglibretexts.org These effects can either activate the ring, making it more reactive than benzene, or deactivate it, rendering it less reactive. libretexts.orglumenlearning.comwikipedia.org
Individual Substituent Effects:
Methyl Groups (-CH₃): Alkyl groups, such as methyl, are generally considered activating groups. msu.edulibretexts.org They exert a weak electron-donating inductive effect (+I), which enriches the electron density of the benzene ring, thereby making it more susceptible to attack by electrophiles. youtube.com Methyl groups are ortho-, para-directing because they stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions through hyperconjugation and the inductive effect. libretexts.org
Combined Effects in this compound:
The directing influence of the substituents is also a key factor. Both the methyl groups and the halogen atoms are ortho-, para-directing. This leads to a complex pattern of potential substitution sites. The positions on the ring are influenced by multiple substituents, and their directing effects can be either synergistic (reinforcing) or antagonistic (opposing). msu.edu
Predicting Regioselectivity:
To semi-quantitatively predict the reactivity and regioselectivity, one can consider the Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. Positive σ values indicate electron-withdrawing (deactivating) groups, while negative values indicate electron-donating (activating) groups.
| Substituent | Hammett Constant (σmeta) | Hammett Constant (σpara) | Effect |
|---|---|---|---|
| -CH₃ (Methyl) | -0.07 | -0.17 | Activating, Ortho-, Para-directing |
| -Cl (Chloro) | +0.37 | +0.23 | Deactivating, Ortho-, Para-directing |
| -F (Fluoro) | +0.34 | +0.06 | Deactivating, Ortho-, Para-directing |
Note: Hammett constants are typically determined for monosubstituted benzenes and their application to polysubstituted systems can be complex due to non-additive effects.
In this compound, the positions for electrophilic attack are the unsubstituted carbons 4 and 6.
Position 4: This position is para to the methyl group at position 1 and ortho to the fluorine at position 5. It is also meta to the methyl at 3 and the chlorine at 2. The activating effect of the para-methyl group and the directing effect of the ortho-fluorine would favor substitution at this position.
Position 6: This position is ortho to the methyl group at position 1 and meta to the fluorine at position 5. It is also para to the methyl at 3 and ortho to the chlorine at 2. The strong activating and directing effects from the ortho-methyl, para-methyl, and ortho-chloro would also make this a likely site of substitution.
The precise outcome of an electrophilic substitution reaction on this compound would depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the adjacent methyl and chloro groups could also play a role in disfavoring attack at position 6 to some extent. A detailed analysis would require computational modeling or experimental kinetic studies to definitively determine the major product(s).
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
As a substituted xylene, 2-chloro-5-fluoro-1,3-dimethylbenzene is primarily utilized as a building block for more complex chemical structures. The presence of both chloro and fluoro groups allows for selective functionalization through various organic reactions.
Building Block in Pharmaceutical Synthesis
Halogenated aromatic compounds are crucial intermediates in the pharmaceutical industry. While specific examples for this compound are not prominently documented, analogous compounds such as 2-chloro-1,3-dimethylbenzene are known to participate in sophisticated chemical transformations like palladium-catalyzed cross-coupling reactions. These types of reactions are highly valued for their efficiency in constructing the complex molecular frameworks often found in active pharmaceutical ingredients. The strategic placement of the chloro and fluoro substituents on the 1,3-dimethylbenzene core can influence the regioselectivity of such coupling reactions, making it a potentially valuable component in medicinal chemistry research and drug discovery.
Precursor for Agrochemicals
Similar to its role in pharmaceuticals, this compound can be considered a precursor for the synthesis of agrochemicals. The reactivity of halogenated benzenes is often harnessed to introduce specific functionalities required for pesticidal or herbicidal activity. For instance, related compounds like 5-bromo-2-fluoro-1,3-dimethylbenzene are employed in the production of various agrochemicals. alfachemch.com The unique electronic properties conferred by the combination of chlorine and fluorine atoms can be instrumental in developing new active ingredients for crop protection.
Intermediate in Dye Manufacturing
Functionalization for Novel Materials Development
The development of advanced materials with tailored properties often relies on the precise chemical structure of the constituent molecules. The incorporation of fluorine and chlorine into aromatic structures can significantly influence the physical and chemical properties of materials.
Incorporation into Polymeric Structures
The introduction of halogen atoms, particularly fluorine, into polymer backbones is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and optical characteristics. While no specific studies were found detailing the incorporation of this compound into polymeric structures, its reactive sites could potentially be used for polymerization or as a monomer in the synthesis of specialty polymers. The presence of both chlorine and fluorine offers differential reactivity that could be exploited in a stepwise polymerization process.
Use in Optoelectronic Materials
The field of optoelectronics relies on materials with specific electronic and optical properties. The introduction of electron-withdrawing groups like fluorine and chlorine onto an aromatic ring can modulate the electronic energy levels of the molecule. This tuning of electronic properties is a key aspect in the design of materials for applications such as organic light-emitting diodes (OLEDs) and non-linear optics (NLO). While there is no direct evidence of this compound being used in optoelectronic materials, its substituted aromatic structure makes it a candidate for further investigation in this area.
Environmental Fate and Degradation Studies of Halogenated Aromatics
Atmospheric Degradation Mechanisms
The atmosphere is a primary medium for the transport and transformation of volatile and semi-volatile organic compounds. publications.gc.ca The persistence of a compound in the atmosphere is largely determined by its reactivity with photochemically generated oxidants.
The oxidation of aromatic compounds in the troposphere is a complex process that can lead to the formation of a variety of products, including phenols, ring-opening products, and secondary organic aerosol (SOA). copernicus.orgcopernicus.org The specific pathways and product yields depend on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). copernicus.org
Table 1: Estimated Atmospheric Lifetimes of Selected Halogenated Benzenes
| Compound | Atmospheric Half-life (with respect to •OH reaction) | Reference |
|---|---|---|
| 1,2-Dichlorobenzene | 24 days | epa.gov |
| 1,4-Dichlorobenzene | ~40 days | nih.gov |
| Hexafluorobenzene | 237 days | srce.hr |
| Benzene (B151609) | < 1 day | epa.gov |
| Chlorobenzene | Not specified, but reaction kinetics studied | mcmaster.ca |
Note: The atmospheric lifetime of a compound is influenced by various factors including altitude, season, and latitude, which affect the concentration of hydroxyl radicals.
Biotic Degradation Pathways
The biodegradation of halogenated organic compounds is a key process in their removal from contaminated environments. Microorganisms have evolved diverse enzymatic machinery to break down these often recalcitrant molecules.
Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate. This is a common mechanism for the biodegradation of persistent organic pollutants.
While there are no specific studies on the biodegradation of 2-Chloro-5-fluoro-1,3-dimethylbenzene, research on similar compounds provides relevant examples. For instance, lower chlorinated benzenes such as chlorobenzene and dichlorobenzenes are susceptible to aerobic biodegradation. microbe.com Some bacteria can utilize these compounds as their sole source of carbon and energy. ethz.ch In other cases, co-metabolism is required. A notable example is the bacterium Labrys portucalensis, which can degrade chlorobenzene when also provided with fluorobenzene as a growth substrate.
Studies on dichlorobenzenes have shown that they can be biodegraded by various microbial communities. For example, rapid biodegradation of 1,2-dichlorobenzene and 1,4-dichlorobenzene has been observed in the vadose zone of contaminated sites, with degradation rates of 3.7 ± 0.5 mg/m²/day and 7.4 ± 0.7 mg/m²/day, respectively. acs.orgnih.gov This suggests that natural attenuation can be a significant process for the removal of these compounds from the environment. acs.orgnih.gov
The initial and often most challenging step in the biodegradation of halogenated compounds is the cleavage of the carbon-halogen bond. This is accomplished by a class of enzymes known as dehalogenases. nih.gov These enzymes can be broadly classified based on their reaction mechanisms, which include hydrolytic, reductive, and oxygenolytic dehalogenation. researchgate.net
Hydrolytic dehalogenases replace a halogen atom with a hydroxyl group from a water molecule.
Reductive dehalogenases replace a halogen atom with a hydrogen atom. This process is particularly important under anaerobic conditions for highly chlorinated compounds.
Oxygenolytic dehalogenation , often initiated by oxygenase enzymes, incorporates one or both atoms of molecular oxygen into the substrate, which can lead to the elimination of the halogen.
The ability of enzymes to cleave the carbon-fluorine bond, which is the strongest carbon-halogen bond, has been a subject of significant research. nih.gov While challenging, enzymatic defluorination has been observed in some microorganisms. nih.gov For a compound like this compound, a consortium of microorganisms with different enzymatic capabilities might be required for complete degradation, involving both dechlorination and defluorination steps.
Environmental Transport and Persistence Considerations
The environmental transport and persistence of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental compartments (air, water, soil, and biota).
Halogenated aromatic hydrocarbons are generally hydrophobic, meaning they have low water solubility and a tendency to partition into organic matter. wikipedia.org This affects their mobility in soil and their potential to bioaccumulate. For dichlorobenzenes, it has been shown that they can bind to soil and sediment, which can reduce their mobility but also increase their persistence in these compartments. cdc.gov
The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. Dichlorobenzenes have Henry's Law constants that indicate they will volatilize from water. nih.gov For example, the volatilization half-life of 1,2-dichlorobenzene from a model river is estimated to be 4.4 hours. epa.gov However, adsorption to sediment can slow down this process. epa.gov
The persistence of these compounds in the environment is a concern. Analysis of sediment cores from Lake Ontario has shown the presence of 1,2-dichlorobenzene dating back to before 1940, indicating its long-term persistence in sediments. epa.gov The combination of persistence and the potential for long-range atmospheric transport, as seen with some halomethoxybenzenes, highlights the importance of understanding the environmental fate of compounds like this compound. nih.govresearchgate.net
Table 2: Physicochemical Properties and Environmental Partitioning of Dichlorobenzene Isomers
| Property | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene | 1,4-Dichlorobenzene |
|---|---|---|---|
| Henry's Law Constant (atm·m³/mol at 25°C) | 1.90 x 10⁻³ nj.gov | 3.10 x 10⁻³ nj.gov | 1.58 x 10⁻³ epa.gov |
| Log Koc | 2.79 ¹ | 3.5 ² | Not specified |
| Water Solubility (mg/L at 25°C) | 156 nj.gov | 130 nj.gov | Not specified |
¹ Calculated from a Koc value of 617 L/kg. nj.gov ² Reported for sediment. nih.gov
These properties suggest that dichlorobenzenes, and likely this compound, will partition to both the atmosphere and to organic matter in soil and sediment, with volatilization from water being a significant transport process.
Emerging Research Directions and Future Perspectives
Development of Greener Synthetic Routes
The synthesis of polysubstituted benzenes traditionally relies on sequential electrophilic aromatic substitution (EAS) reactions. fiveable.melibretexts.org Planning these multi-step syntheses requires careful consideration of the directing effects of the substituents already present on the ring to control the position of incoming groups. fiveable.melibretexts.orgkhanacademy.orgyoutube.com For 2-Chloro-5-fluoro-1,3-dimethylbenzene, this would involve a sequence of chlorination, fluorination, and Friedel-Crafts alkylation steps.
Future research is focused on developing "greener" synthetic pathways that align with the principles of sustainable chemistry. This involves minimizing waste, avoiding hazardous reagents, and improving atom economy. Key areas of development include:
Catalytic Alternatives: Moving away from stoichiometric Lewis acid catalysts (e.g., AlCl₃, FeCl₃) in Friedel-Crafts and halogenation reactions towards recyclable and less toxic catalytic systems.
C-H Functionalization: Directly replacing C-H bonds with other functional groups, which avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. rsc.org
Improved Solvents and Conditions: Utilizing safer, biodegradable solvents or solvent-free reaction conditions and reducing energy consumption through lower reaction temperatures.
| Synthetic Approach | Traditional Method | Greener Alternative |
| Strategy | Multi-step electrophilic aromatic substitution (EAS). fiveable.me | Direct C-H functionalization, catalytic EAS. rsc.org |
| Reagents | Stoichiometric amounts of Lewis acids (e.g., AlCl₃, FeCl₃). libretexts.org | Catalytic amounts of transition metals or solid acid catalysts. |
| Byproducts | Significant inorganic salt waste. | Reduced waste streams. |
| Atom Economy | Often lower due to multi-step nature and use of protecting groups. | Higher, as fewer steps are typically involved. |
Exploration of New Catalytic Systems for Functionalization
The existing chloro, fluoro, and methyl groups on the this compound ring make it a candidate for further functionalization through modern catalytic methods. Research is actively exploring novel catalytic systems to achieve high regioselectivity on already substituted aromatic rings.
Transition Metal Catalysis: This remains a cornerstone for creating new C-C and C-X bonds. rsc.orgnih.gov The use of directing groups, which act as internal ligands to guide a metal catalyst to a specific C-H bond, is a powerful strategy for achieving regioselectivity that might otherwise be difficult. rsc.orgnih.gov For derivatives of this compound, a strategically placed directing group could enable functionalization at a specific position.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.org This approach can enable novel transformations, such as C-H amination, that are challenging with traditional methods, potentially allowing for the synthesis of new amine derivatives of the title compound. acs.org
Gold Catalysis: Gold-catalyzed reactions are gaining attention for their unique ability to activate C-C multiple bonds under mild conditions, offering new pathways for the functionalization of alkynes and alkenes that could subsequently be attached to the benzene (B151609) ring. acs.org
Advanced Computational Methodologies for Prediction and Design
Computational chemistry is an indispensable tool for investigating reaction mechanisms and predicting chemical reactivity, thereby accelerating the design of new synthetic routes. acs.org
Density Functional Theory (DFT): DFT calculations are widely used to model the energy profiles of reaction pathways, such as those in electrophilic aromatic substitution. acs.org By calculating the energy barriers for substitution at different positions on the this compound ring, researchers can predict the most likely products and optimize reaction conditions for desired outcomes. acs.orgnih.gov
Reaction Pathway Prediction: Automated tools are being developed that combine quantum chemistry with chemical heuristics to explore potential energy surfaces and predict feasible reaction pathways. nih.govchemrxiv.org Such methods can help identify novel, non-intuitive synthetic routes to complex substituted benzenes. nih.gov
Catalyst Design: Computational modeling aids in the rational design of new catalysts. By understanding the interactions between a catalyst, substrate, and reagents at a molecular level, researchers can design ligands and catalytic systems with enhanced activity and selectivity for the functionalization of specific substrates like this compound.
| Computational Tool | Application in Synthesis/Functionalization |
| Density Functional Theory (DFT) | Predicts regioselectivity of electrophilic substitution; calculates reaction energy barriers. acs.orgnih.gov |
| Heuristically-Aided Quantum Chemistry | Automated exploration of potential energy surfaces to discover new reaction pathways. chemrxiv.org |
| Machine Learning (ML) | Develops data-driven models to predict reaction outcomes and optimize conditions. nih.gov |
Potential for Novel Biological Applications (e.g., based on ADMET predictions of derivatives)
While this compound itself is a chemical intermediate, its derivatives could possess biological activity. Halogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. researchgate.net Before embarking on extensive synthesis, computational methods can predict the drug-like potential of virtual derivatives.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. aurigeneservices.commdpi.com It is estimated that a significant percentage of drug candidates fail due to poor ADMET properties. mdpi.com
In Silico Screening: Using software platforms, researchers can generate a virtual library of derivatives of this compound and predict their ADMET profiles. aurigeneservices.comresearchgate.net
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are used to correlate chemical structures with biological activity and toxicity. nih.gov For halobenzenes, properties like hydrophobicity and ease of oxidation are known to influence hepatotoxicity. nih.gov
Toxicity Prediction: Various computational models can predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity, helping to flag problematic structures early in the design process. d-nb.info
This in silico approach allows chemists to prioritize the synthesis of derivatives with the most promising predicted pharmacokinetic and safety profiles, saving significant time and resources. aurigeneservices.comresearchgate.net
Integration with High-Throughput Screening and Automated Synthesis
The discovery and optimization of new reactions and molecules can be dramatically accelerated through automation and miniaturization. chemrxiv.orgwikipedia.org
High-Throughput Experimentation (HTE): HTE, also known as high-throughput screening (HTS), involves performing a large number of reactions in parallel on a small scale (e.g., in microplates). wikipedia.orgsigmaaldrich.com This is an invaluable tool for rapidly screening numerous catalysts, ligands, solvents, and bases to find the optimal conditions for a specific transformation, such as a cross-coupling reaction on this compound. sigmaaldrich.comyoutube.com
Automated Synthesis: Robotic systems can handle the precise dispensing of reagents, sample preparation, and analysis, enabling the synthesis and purification of libraries of compounds with minimal human intervention. wikipedia.orgnih.gov
Data-Rich Experimentation: The integration of HTE with advanced analytical techniques and data analysis software allows for the rapid generation and interpretation of large datasets. chemrxiv.orgyoutube.com This wealth of data can be used to train machine learning models to better predict reaction outcomes in the future. youtube.com
By combining automated synthesis to create libraries of derivatives of this compound with HTS for biological assays, researchers can significantly shorten the timeline for discovering new molecules with desirable properties. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Chloro-5-fluoro-1,3-dimethylbenzene in laboratory settings?
- Methodological Answer: Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use respiratory protection if vapor exposure is likely. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers. Always consult updated SDS for specific hazards, as degradation products may pose unforeseen risks during long-term storage .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer: Key methods include:
- Friedel-Crafts alkylation : React 1,3-dimethylbenzene with a chloro-fluorinating agent (e.g., ClF₃ or ClF) under controlled temperatures (0–50°C) in anhydrous dichloromethane (DCM). Monitor reaction progress via TLC or GC-MS to optimize yield .
- Nucleophilic aromatic substitution : Substitute a nitro or sulfonyl group on a pre-functionalized benzene ring with fluorine and chlorine using KF/Cl₂ or similar reagents. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers purify this compound to ≥95% purity?
- Methodological Answer: Post-synthesis, perform fractional distillation under reduced pressure (boiling point ~180–200°C) to remove low/high-boiling impurities. For solid residues, recrystallize in ethanol/water mixtures. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR spectroscopy (δ -110 to -120 ppm for aromatic fluorine) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the halogenation of 1,3-dimethylbenzene derivatives?
- Methodological Answer: The methyl groups at positions 1 and 3 exert steric and electronic effects. Computational modeling (DFT, B3LYP/6-31G*) can predict reaction sites by analyzing electron density maps and frontier molecular orbitals. Experimentally, isotopic labeling (e.g., ¹³C at methyl groups) coupled with MS/MS fragmentation can track substitution patterns .
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer: Discrepancies often arise from solvent effects or diastereomerism. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency. For complex splitting patterns, employ 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies mitigate low yields in large-scale syntheses of this compound?
- Methodological Answer: Optimize stoichiometry using Design of Experiments (DoE) to test variables like temperature, catalyst load (e.g., AlCl₃), and reaction time. For exothermic reactions, implement slow reagent addition and cooling. Analyze byproducts via GC-MS to identify competing pathways (e.g., over-halogenation) and adjust conditions accordingly .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Heat samples to 40–60°C for 1–4 weeks; monitor decomposition via HPLC.
- Light sensitivity : Expose to UV-vis light (300–800 nm) and track degradation using UV spectroscopy.
- Humidity effects : Store in controlled humidity chambers (20–80% RH) and analyze hydrolytic byproducts with LC-MS .
Q. What computational tools predict the environmental fate of this compound?
- Methodological Answer: Use EPI Suite (EPA) to estimate biodegradation half-lives and bioaccumulation potential. Molecular dynamics simulations (GROMACS) can model interactions with soil organic matter. Experimental validation via microcosm studies (aerobic/anaerobic conditions) quantifies mineralization rates and toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
